5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable dicarbonyl compound, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters . The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific bicyclic structure and the presence of both pyridine and pyridazine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C7H9N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h4,8H,1-3H2,(H,10,11) |
InChI Key |
QXIYTSXNJSIWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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